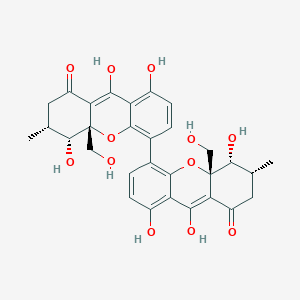
Deacetylphomoxanthone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylphomoxanthone A, also known as this compound, is a useful research compound. Its molecular formula is C30H30O12 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Deacetylphomoxanthone A exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key activities include:
- Anticancer Properties : Studies have demonstrated that this compound and its analogs possess significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human breast (MDA-MB-435), colon (HCT-116), lung (Calu-3), and liver (Huh7) cancer cell lines, showing IC50 values indicative of potent activity .
- Antimicrobial Effects : This compound also shows promising antimicrobial properties. It has been reported to inhibit the growth of several bacterial strains, including Bacillus subtilis and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Antimalarial Activity : Some studies indicate that compounds related to this compound exhibit antimalarial effects, further expanding their potential therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
These findings indicate the compound's potential as a lead for developing new anticancer therapies.
Future Directions and Research Opportunities
Given its promising biological activities, further research on this compound is warranted:
- Structure-Activity Relationship Studies : Understanding how structural modifications affect biological activity can aid in optimizing the compound for therapeutic use.
- In Vivo Studies : Transitioning from in vitro to in vivo studies is essential to evaluate the efficacy and safety profile of this compound in living organisms.
- Combination Therapies : Investigating the potential of this compound in combination with other anticancer agents could enhance therapeutic outcomes and reduce resistance.
Propiedades
Fórmula molecular |
C30H30O12 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
(3R,4R,4aR)-5-[(5R,6R,10aR)-1,5,9-trihydroxy-10a-(hydroxymethyl)-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-4a-(hydroxymethyl)-3-methyl-3,4-dihydro-2H-xanthen-1-one |
InChI |
InChI=1S/C30H30O12/c1-11-7-17(35)21-23(37)19-15(33)5-3-13(25(19)41-29(21,9-31)27(11)39)14-4-6-16(34)20-24(38)22-18(36)8-12(2)28(40)30(22,10-32)42-26(14)20/h3-6,11-12,27-28,31-34,37-40H,7-10H2,1-2H3/t11-,12-,27-,28-,29+,30+/m1/s1 |
Clave InChI |
HDXCVYGAXUUIOZ-XLXCAQMQSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1O)CO)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)CO)O)C)O)O)O |
SMILES canónico |
CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1O)CO)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)CO)O)C)O)O)O |
Sinónimos |
deacetylphomo-xanthone A deacetylphomoxanthone A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















